molecular formula [13C]C12H16FN3O9PD3 B602731 Sofosbuvir Impurity (GS-566500)-13C-d3 CAS No. 1256490-46-6

Sofosbuvir Impurity (GS-566500)-13C-d3

Cat. No.: B602731
CAS No.: 1256490-46-6
M. Wt: 415.29
InChI Key:
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Description

Sofosbuvir Impurity (GS-566500)-13C-d3: is a labeled impurity of Sofosbuvir, a nucleotide analog used in the treatment of hepatitis C. Sofosbuvir is an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The labeled impurity, GS-566500-13C-d3, is used in various analytical and research applications to study the pharmacokinetics and metabolism of Sofosbuvir.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Impurity (GS-566500)-13C-d3 involves multiple steps, including the incorporation of isotopic labelsThe reaction conditions often involve the use of protecting groups, selective deprotection, and coupling reactions to achieve the desired labeled compound.

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis in cleanroom environments, with stringent quality control measures to monitor the isotopic purity and chemical integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: Sofosbuvir Impurity (GS-566500)-13C-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Sofosbuvir Impurity (GS-566500)-13C-d3 is used as a reference standard in analytical chemistry to study the stability, degradation, and impurity profile of Sofosbuvir. It helps in the development and validation of analytical methods for quality control .

Biology: In biological research, this labeled impurity is used to investigate the metabolic pathways and pharmacokinetics of Sofosbuvir in various biological systems. It aids in understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug .

Medicine: In medical research, this compound is used to study the efficacy and safety of Sofosbuvir in treating hepatitis C. It helps in identifying potential metabolites and understanding their pharmacological effects .

Industry: In the pharmaceutical industry, this compound is used in the development and manufacturing of Sofosbuvir formulations. It ensures the consistency and quality of the final product by monitoring impurities and degradation products .

Mechanism of Action

Sofosbuvir Impurity (GS-566500)-13C-d3 itself does not have a direct mechanism of action, as it is an impurity used for analytical purposes. its parent compound, Sofosbuvir, inhibits the HCV NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. Sofosbuvir is a prodrug that undergoes intracellular activation to form the active triphosphate, GS-461203, which incorporates into the viral RNA and causes chain termination .

Comparison with Similar Compounds

    Sofosbuvir: The parent compound used for treating hepatitis C.

    Sofosbuvir Metabolite GS-566500: A metabolite of Sofosbuvir used in pharmacokinetic studies.

    Sofosbuvir Acid: Another impurity used in analytical studies.

    Sofosbuvir Alpha-Isomer: An isomer of Sofosbuvir used for comparison in analytical methods.

Uniqueness: Sofosbuvir Impurity (GS-566500)-13C-d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of ^13C and deuterium labels provides valuable

Properties

CAS No.

1256490-46-6

Molecular Formula

[13C]C12H16FN3O9PD3

Molecular Weight

415.29

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

1233335-78-8 (unlabelled)

Synonyms

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid;  O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3;  PSI 352707-13C,D3

tag

Sofosbuvir Impurities

Origin of Product

United States

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